![molecular formula C17H20ClN9O4 B10928811 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10928811.png)
4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole core. The process typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of substituents: Chlorination and nitration reactions are employed to introduce the 4-chloro-3-nitro substituents on the pyrazole ring.
Coupling reactions: The propanoyl and carboxamide groups are introduced through amide coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted pyrazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has shown potential as an antileishmanial and antimalarial agent . It is used in studies to understand the mechanisms of these diseases and to develop new treatments.
Medicine
The pharmacological properties of this compound make it a candidate for drug development. Its antileishmanial and antimalarial activities are of particular interest in the search for new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In the case of its antileishmanial activity, it targets the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- **4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- **4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
This compound stands out due to its specific combination of substituents, which confer unique pharmacological properties. Its ability to inhibit DHFR-TS makes it particularly effective against leishmaniasis and malaria .
Properties
Molecular Formula |
C17H20ClN9O4 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20ClN9O4/c1-4-26-15(17(29)22-12-7-19-24(3)10(12)2)13(8-20-26)21-14(28)5-6-25-9-11(18)16(23-25)27(30)31/h7-9H,4-6H2,1-3H3,(H,21,28)(H,22,29) |
InChI Key |
TUMCNRFQKPMARR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C(=O)NC3=C(N(N=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.